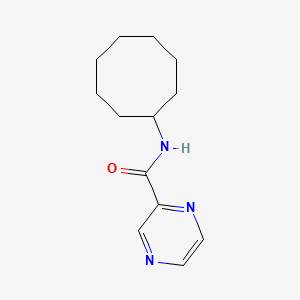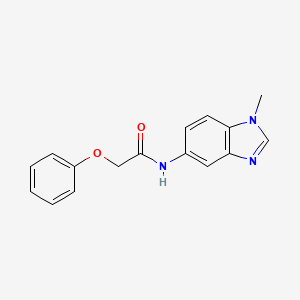![molecular formula C16H19N3OS B5400761 1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5400761.png)
1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine, commonly known as IMPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. IMPTP is a piperidine derivative that has been synthesized through a multi-step process, and its unique structure has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of IMPTP is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems. IMPTP has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, IMPTP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. This may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
IMPTP has been found to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit the activity of COX-2. Additionally, IMPTP has been found to modulate the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects. Furthermore, IMPTP has been found to possess antitumor activity, which may be attributed to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IMPTP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized through a multi-step process. Additionally, it exhibits various biochemical and physiological effects, making it a potential candidate for the development of drugs for various diseases. However, there are also limitations to the use of IMPTP in lab experiments. Its exact mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure. Additionally, further research is needed to fully understand its potential applications in medicinal chemistry.
Direcciones Futuras
There are several future directions for the research on IMPTP. First, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Additionally, the development of drugs based on the structure of IMPTP may be a potential avenue for future research. Furthermore, the investigation of the potential side effects and toxicity of IMPTP is also an important area of future research. Finally, the development of new synthesis methods for IMPTP may also be an important area of future research.
Métodos De Síntesis
The synthesis of IMPTP involves a multi-step process that includes the reaction of 1H-imidazole-2-carboxylic acid with thionyl chloride to form 1-(chloroformyl)imidazole-2-carboxylic acid. This intermediate is then reacted with 2-methylthiophenol in the presence of triethylamine to form the corresponding thioether. The final step involves the reaction of the thioether with piperidine in the presence of sodium hydride to yield IMPTP.
Aplicaciones Científicas De Investigación
IMPTP has been found to exhibit potential applications in medicinal chemistry. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, IMPTP has been investigated for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine. Furthermore, IMPTP has been found to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
1H-imidazol-2-yl-[4-(2-methylphenyl)sulfanylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-4-2-3-5-14(12)21-13-6-10-19(11-7-13)16(20)15-17-8-9-18-15/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMLZABHHLZGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2CCN(CC2)C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400696.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyrazin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5400702.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)


![methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)
![N,2,2-trimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5400740.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5400743.png)

